molecular formula C6H4ClFO4S2 B1619208 4-Fluorosulphonylbenzenesulphonyl chloride CAS No. 30672-72-1

4-Fluorosulphonylbenzenesulphonyl chloride

Cat. No.: B1619208
CAS No.: 30672-72-1
M. Wt: 258.7 g/mol
InChI Key: SUSSWTNBQQOZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorosulphonylbenzenesulphonyl chloride is an organosulfur compound with the molecular formula C6H4ClFO4S2. This compound is characterized by the presence of both fluorosulfonyl and sulfonyl chloride functional groups attached to a benzene ring. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of other organosulfur compounds.

Biochemical Analysis

Biochemical Properties

4-Fluorosulphonylbenzenesulphonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through covalent bonding, primarily targeting nucleophilic sites such as amino and hydroxyl groups. For instance, it can react with serine residues in enzymes, leading to enzyme inhibition or modification. The strong electron-withdrawing properties of the fluorosulfonyl group enhance the compound’s reactivity, making it an effective tool for biochemical modifications .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit enzymes that regulate metabolic pathways, leading to altered cellular metabolism. Additionally, the compound’s interaction with signaling proteins can disrupt normal cell signaling, potentially affecting processes such as cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The compound’s fluorosulfonyl and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of these biomolecules. This covalent binding can result in changes in enzyme activity, protein function, and gene expression. For instance, the compound can inhibit serine proteases by covalently modifying the active site serine residue, thereby preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation. Over time, the compound’s reactivity may decrease, affecting its efficacy in biochemical experiments. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular damage and organ dysfunction. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that regulate these pathways. The compound can inhibit key enzymes in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in glycolysis, resulting in altered glucose metabolism. Additionally, the compound’s interactions with metabolic enzymes can affect the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its interactions with cellular components. These interactions can influence the compound’s localization and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through these interactions. For example, the presence of specific targeting signals on proteins can direct the compound to the mitochondria, where it can exert its effects on mitochondrial enzymes and processes. This localization is crucial for the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorosulphonylbenzenesulphonyl chloride typically involves a multi-step process. One common method starts with the reaction of a sulfonate with chlorosulfuric acid to form the corresponding sulfonyl chloride. This intermediate is then subjected to a chlorine-fluorine exchange reaction to introduce the fluorosulfonyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluorosulphonylbenzenesulphonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Typical reaction conditions involve the use of solvents like dichloromethane or acetonitrile, and reactions are often carried out at room temperature or under mild heating.

Major Products Formed

The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters.

Scientific Research Applications

4-Fluorosulphonylbenzenesulphonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the additional sulfonyl chloride group.

    4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of a fluorine atom, resulting in different reactivity and properties.

    4-Methylbenzenesulfonyl chloride: Features a methyl group instead of a fluorine or chlorine atom, leading to variations in chemical behavior.

Uniqueness

4-Fluorosulphonylbenzenesulphonyl chloride is unique due to the presence of both fluorosulfonyl and sulfonyl chloride groups, which confer distinct reactivity patterns and make it a valuable reagent in synthetic chemistry. The combination of these functional groups allows for versatile applications in various fields, from chemical synthesis to biological research.

Properties

IUPAC Name

4-chlorosulfonylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSSWTNBQQOZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184712
Record name 4-Fluorosulphonylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30672-72-1
Record name 4-(Chlorosulfonyl)benzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30672-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorosulphonylbenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030672721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorosulphonylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorosulphonylbenzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorosulphonylbenzenesulphonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Fluorosulphonylbenzenesulphonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Fluorosulphonylbenzenesulphonyl chloride
Reactant of Route 4
4-Fluorosulphonylbenzenesulphonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Fluorosulphonylbenzenesulphonyl chloride
Reactant of Route 6
Reactant of Route 6
4-Fluorosulphonylbenzenesulphonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.